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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

Cat. No.: B041632

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic organic compound with the chemical formula
CsHoBrOz2. As a bifunctional molecule, featuring a reactive bromomethyl group and a stable
dioxane ring, it serves as a valuable building block in organic synthesis. Its structure is of
interest to medicinal chemists and materials scientists for the introduction of the 1,4-dioxane
moiety into larger molecules, potentially influencing properties such as solubility, metabolic
stability, and conformational rigidity. This guide provides a summary of its physical
characteristics, a general protocol for its synthesis, and an overview of its reactivity.

Physical Characteristics

Experimentally determined physical properties for 2-(Bromomethyl)-1,4-dioxane are not
widely available in the published literature. The following table summarizes predicted
physicochemical properties for this compound.[1] Researchers should use these values with
the understanding that they are computational estimates and may differ from experimental
values.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b041632?utm_src=pdf-interest
https://www.benchchem.com/product/b041632?utm_src=pdf-body
https://www.benchchem.com/product/b041632?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/1339058-38-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Notes
Molecular Formula CsH9BrO:

Molecular Weight 181.03 g/mol [2][3]
CAS Number 1339058-38-6 [1][21[3]
Density 1.5+0.1 g/cm3 Predicted
Boiling Point 214.5 1+ 25.0 °C at 760 mmHg Predicted
Flash Point 86.0 £ 14.4°C Predicted
Vapor Pressure 0.2 £ 0.4 mmHg at 25°C Predicted
Refractive Index 1.467 Predicted

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for 2-(Bromomethyl)-1,4-dioxane is not readily
available. However, a common method for the preparation of such a-haloethers is the
bromination of the corresponding alcohol. The following is a generalized experimental protocol
adapted from standard organic synthesis procedures for the conversion of an alcohol to a
bromide, which can be applied to the synthesis of 2-(Bromomethyl)-1,4-dioxane from 2-
(Hydroxymethyl)-1,4-dioxane.

Reaction:
(C4HsO2)CH20H + PBrs — (CaHsO2)CH2Br

Materials:

2-(Hydroxymethyl)-1,4-dioxane

Phosphorus tribromide (PBr3)

Anhydrous diethyl ether or dichloromethane

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 2-(Hydroxymethyl)-1,4-dioxane (1.0 equivalent) in anhydrous diethyl ether
or dichloromethane. Cool the solution to 0 °C using an ice bath.

» Addition of Brominating Agent: Add phosphorus tribromide (PBrs) (0.4 equivalents) dropwise
to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the
addition.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-
layer chromatography (TLC).

e Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution,
and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure
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using a rotary evaporator to obtain the crude product.

« Purification: Purify the crude 2-(Bromomethyl)-1,4-dioxane by vacuum distillation or flash
column chromatography on silica gel.

Reactivity and Applications

The primary mode of reactivity for 2-(Bromomethyl)-1,4-dioxane is nucleophilic substitution at
the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom
electrophilic and susceptible to attack by a wide range of nucleophiles. This makes the
compound a useful reagent for introducing the 1,4-dioxane-2-ylmethyl moiety into various
molecular scaffolds.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-1,4-dioxane is an excellent substrate for Sn2 reactions. A variety of
nucleophiles can be used to displace the bromide ion, leading to the formation of a new
carbon-nucleophile bond.

General Reaction Scheme:
(CaHsO2)CH2Br + Nu~ - (CaHsO2)CH2Nu + Br-
Where Nu~ can be a variety of nucleophiles, including:

o Amines (Rz2NH): to form substituted amines.

Azides (Ns™): to form azides, which can be further reduced to primary amines.

Thiols (RSH): to form thioethers.

Cyanides (CN~): to form nitriles, which can be hydrolyzed to carboxylic acids.

Carboxylates (RCOO™): to form esters.

Alkoxides (RO™): to form ethers.

The choice of solvent and reaction conditions is crucial to favor substitution over potential
elimination side reactions.[4] Polar aprotic solvents such as DMF or DMSO are often employed
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to facilitate Sn2 reactions.[5]

Visualizations

The following diagrams illustrate the general synthesis and reactivity of 2-(Bromomethyl)-1,4-
dioxane.

General Synthesis of 2-(Bromomethyl)-1,4-dioxane

Reactants

2-(Hydroxymethyl)-1,4-dioxane Phosphorus Tribromide (PBr3)

N\ /
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Caption: Synthetic pathway for 2-(Bromomethyl)-1,4-dioxane.
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Nucleophilic Substitution (Sn2) Reactivity

Nucleophile (Nu~)

2-(Bromomethyl)-1,4-dioxane e.g., R2NH, Na~, RSH, CN~

Sn2 Attack

Substituted Product
((CaHsO2)CH2Nu)

Bromide lon (Br-)

Click to download full resolution via product page

Caption: General Sn2 reaction of 2-(Bromomethyl)-1,4-dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)-1,4-
dioxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041632#physical-characteristics-of-2-bromomethyl-1-
4-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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